Carbidopa etilo

Descripción general

Descripción

Carbidopa is a medication used in the management and treatment of Parkinson’s disease . It belongs to the decarboxylase inhibitor class of drugs . Carbidopa is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in Parkinson’s disease (PD), post-encephalitic parkinsonism, and parkinsonism symptoms resulting from intoxication by carbon monoxide or manganese .

Synthesis Analysis

A stereoselective synthesis of L-carbidopa in seven steps and 50% overall yield from commercial compounds is described . The key step involves a highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate induced by europium and (R, R)-diphenyl-pybox .

Molecular Structure Analysis

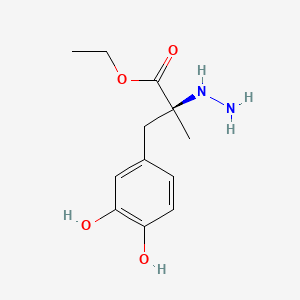

Carbidopa has a molecular formula of C10H14N2O4 . Its molecular weight is 226.23 g/mol . The IUPAC name for Carbidopa is (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid .

Chemical Reactions Analysis

Carbidopa has been reported to undergo a selective condensation reaction with the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution . This reaction forms 4-hydroxy-3-methoxybenzaldazine (HMOB) .

Physical and Chemical Properties Analysis

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its molecular weight is 254.28 g/mol .

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

Carbidopa Etilo se usa comúnmente en el tratamiento de la enfermedad de Parkinson. A menudo se combina con Levodopa en una combinación de dosis fija (FDC) para tratar la enfermedad {svg_1}. La FDC se carga en una cubierta de polivinilpirrolidona (PVP) de disolución rápida y un núcleo de Eudragit® RLPO insoluble pero hinchable {svg_2}. Esta combinación tiene aplicaciones potenciales para reducir la frecuencia de dosificación requerida para los pacientes con enfermedad de Parkinson {svg_3}.

Fabricación de fibras electrohiladas

this compound se utiliza en la fabricación de fibras electrohiladas. Estas fibras tienen aplicaciones potenciales en el tratamiento de la enfermedad de Parkinson {svg_4}. Las fibras comprenden una combinación de dosis fija (FDC) que contiene los ingredientes activos levodopa y carbidopa {svg_5}.

Tratamiento de la miopía

Las investigaciones han demostrado que la coadministración con Carbidopa mejora los efectos antimiópicos de la Levodopa en los pollos {svg_6}. Se descubrió que la aplicación tópica era más efectiva que la administración sistémica {svg_7}. Esto sugiere que this compound podría utilizarse potencialmente en el tratamiento de la miopía humana {svg_8}.

Inhibición de la activación de las células T

Se ha demostrado que this compound inhibe fuertemente la activación de las células T in vitro e in vivo {svg_9}. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades que involucran células T hiperactivas {svg_10}.

Tratamiento de enfermedades autoinmunitarias

Se ha descubierto que this compound mitiga la encefalomielitis autoinmune experimental (EAE) y la artritis inducida por colágeno en modelos animales {svg_11}. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades autoinmunitarias {svg_12}.

Biodisponibilidad mejorada de Levodopa

La presencia de Carbidopa aumenta la biodisponibilidad de Levodopa dentro del ojo, mejorando sus efectos antimiópicos {svg_13}. Esto sugiere aplicaciones potenciales para mejorar la efectividad de los tratamientos basados en Levodopa {svg_14}.

Mecanismo De Acción

Target of Action

Carbidopa ethyl primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa ethyl, as a potent inhibitor of DDC, prevents the peripheral metabolism of levodopa . This action is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa ethyl is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by carbidopa ethyl affects the biochemical pathways involved in the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, carbidopa ethyl reduces the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain .

Pharmacokinetics

The pharmacokinetic properties of carbidopa ethyl are characterized by its ability to inhibit DDC without crossing the blood-brain barrier . This allows for a greater proportion of administered levodopa to reach the brain for central nervous system effect, instead of being peripherally metabolized into substances unable to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of carbidopa ethyl’s action primarily involve the inhibition of T cell activation . In addition to blocking the peripheral conversion of levodopa, carbidopa ethyl may inhibit T cell responses in individuals with Parkinson’s disease . This suggests a potential therapeutic use of carbidopa ethyl in the suppression of T cell-mediated pathologies .

Action Environment

The action, efficacy, and stability of carbidopa ethyl can be influenced by various environmental factors. For instance, Parkinson’s disease may be influenced by demographical factors, environmental factors, and exposure to some neurotoxins which target the substantia nigra neurons

Safety and Hazards

Carbidopa may cause serious eye irritation . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . Carbidopa may also cause people to suddenly fall asleep without any prior warning, or prior feeling of drowsiness .

Análisis Bioquímico

Biochemical Properties

Carbidopa ethyl plays a significant role in biochemical reactions by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . Carbidopa ethyl interacts with various enzymes, proteins, and biomolecules, including DDC, which is crucial in the biosynthesis of neurotransmitters such as serotonin and dopamine . The nature of these interactions involves the binding of Carbidopa ethyl to the active site of DDC, thereby inhibiting its activity and reducing the peripheral metabolism of levodopa .

Cellular Effects

Carbidopa ethyl has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell activation and autoimmunity . This inhibition is significant in the context of Parkinson’s disease, where T cell-mediated pathology plays a critical role . Carbidopa ethyl also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDC and other related enzymes . The compound’s impact on cellular metabolism includes the regulation of neurotransmitter levels, which can influence various physiological processes .

Molecular Mechanism

The molecular mechanism of Carbidopa ethyl involves its action as an inhibitor of DDC . By binding to the active site of DDC, Carbidopa ethyl prevents the enzyme from catalyzing the decarboxylation of levodopa to dopamine . This inhibition reduces the peripheral metabolism of levodopa, allowing more of the precursor to reach the brain and be converted to dopamine . Additionally, Carbidopa ethyl may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in neurotransmitter biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbidopa ethyl change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Carbidopa ethyl is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DDC activity and modulation of neurotransmitter levels .

Dosage Effects in Animal Models

The effects of Carbidopa ethyl vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDC activity and enhances the bioavailability of levodopa . At higher doses, Carbidopa ethyl may exhibit toxic or adverse effects, including immune suppression and increased risk of infections . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

Carbidopa ethyl is involved in several metabolic pathways, primarily related to the metabolism of levodopa . The compound inhibits the activity of DDC, which is responsible for the decarboxylation of levodopa to dopamine . This inhibition leads to increased levels of levodopa in the bloodstream, which can then cross the blood-brain barrier and be converted to dopamine in the brain . Carbidopa ethyl also interacts with other enzymes and cofactors involved in neurotransmitter biosynthesis, affecting metabolic flux and metabolite levels .

Transport and Distribution

Carbidopa ethyl is widely distributed within cells and tissues, except in the brain . The compound is primarily found in the kidney, lungs, small intestine, and liver after administration . Carbidopa ethyl interacts with various transporters and binding proteins that facilitate its transport and distribution within the body . These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of Carbidopa ethyl is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDC and other related enzymes . Carbidopa ethyl may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on DDC and modulates neurotransmitter biosynthesis effectively .

Propiedades

IUPAC Name |

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458640-32-8 | |

| Record name | Carbidopa ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBIDOPA ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)